3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have shown promising anticancer activity against several cancer cell lines .
Synthesis Analysis
A series of novel pyrazolo[3,4-d]pyrimidines were synthesized . The specific synthesis process of this compound is not detailed in the available literature.Molecular Structure Analysis
The linear formula of this compound is C6H5BRN4O . Further structural analysis would require more specific information or advanced analytical techniques.Scientific Research Applications
Synthesis and Chemistry
- 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its derivatives have been synthesized and utilized in various chemical reactions. For instance, Seela and Steker (1985) described the phase-transfer glycosylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, leading to the formation of nucleosides, which are important in drug synthesis (Seela & Steker, 1985).
Antiviral Research
- Some derivatives of pyrazolo[3,4-d]pyrimidine have shown potential in antiviral research. For example, Saxena et al. (1990) synthesized and evaluated the antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, with specific compounds showing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990).
Anticancer Research
- Investigations into the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives have been conducted. Ren, An, and Tao (2019) synthesized N9- and N8-glycosylated purine nucleosides and evaluated their anticancer activities, highlighting the potential of these compounds in cancer therapy (Ren, An, & Tao, 2019).
Structural Analysis
- The structural characteristics of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. Seela, Zulauf, Reuter, and Kastner (2000) determined the isomorphous structures of 4-amino-1-(2-deoxy-β-d-erythro-pentofuranosyl)-3-iodo-1H-pyrazolo-[3,4-d]pyrimidine and its bromo analogue, contributing to a better understanding of their molecular structures (Seela, Zulauf, Reuter, & Kastner, 2000).
Novel Synthesis Methods
- New methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives have been developed. Liu et al. (2015) described an efficient one-step methodology for synthesizing 4-methoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, showcasing advancements in synthetic chemistry (Liu, Zhang, Wang, Chen, Zhang, Cai, Zhou, & Xu, 2015).
Glycosylation Research
- The compound has been used in studies focusing on glycosylation, which is key in the formation of glycosides and nucleosides. Cottam et al. (1984) synthesized 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, further contributing to the understanding of glycosylation processes in pyrazolo[3,4-d]pyrimidines (Cottam, Petrie, Mckernan, Goebel, Dalley, Davidson, Robins, & Revankar, 1984).
Molecular Functionalization
- Pyrazolo[3,4-d]pyrimidine compounds have been involved in molecular functionalization studies, which are essential for creating compounds with specific properties. Catalano et al. (2015) described a phenoxide leaving group SNAr strategy for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, showcasing their versatility in molecular functionalization (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).
Drug Design and Development
- These compounds have been used in the design and synthesis of drugs, particularly for targeting specific mutations in diseases. Radi et al. (2013) conducted a study on pyrazolo[3,4-d]pyrimidines for their activity on the Bcr-Abl T315I mutant, a key target in certain leukemias (Radi, Tintori, Musumeci, Brullo, Zamperini, Dreassi, Fallacara, Vignaroli, Crespan, Zanoli, Laurenzana, Filippi, Maga, Schenone, Angelucci, & Botta, 2013).
Mechanism of Action
Target of Action
The primary target of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved by the compound binding to the active site of CDK2, preventing the enzyme from phosphorylating its substrates .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with Cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 can lead to the inhibition of the kinase, thereby affecting cell proliferation .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CDK2 and inhibiting its activity . This leads to changes in cell cycle progression and can induce apoptosis .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Properties
IUPAC Name |
3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPGRHAXNIUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=NNC(=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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